Balanced Hydrophilicity: LogP 0.2 vs. Acetazolamide (LogP -0.26) Enables Superior Passive Membrane Permeability While Retaining Aqueous Solubility
In the design of sulfonamide-based probes and inhibitors, achieving a balance between aqueous solubility and passive membrane permeability is critical. N-[2-(Thiophene-2-sulfonamido)ethyl]acetamide exhibits a computed LogP of 0.2 [1]. By comparison, the clinically used carbonic anhydrase inhibitor acetazolamide has an experimentally determined LogP of -0.26 [2]. The 0.46 log-unit shift toward positive LogP for the target compound indicates a roughly 2.9-fold higher predicted octanol-water partition coefficient, which is expected to enhance passive transcellular diffusion without excessively compromising aqueous solubility. This positions the compound as a preferable scaffold for CNS-targeted or intracellular applications where acetazolamide's high polarity limits bioavailability.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.2 (computed, XLogP3) |
| Comparator Or Baseline | Acetazolamide: LogP = -0.26 (experimental) |
| Quantified Difference | ΔLogP = 0.46; ~2.9-fold increase in predicted partition coefficient |
| Conditions | In silico prediction (PubChem XLogP3 algorithm) vs. experimental determination |
Why This Matters
For procurement decisions in drug discovery programs, a LogP closer to 0 with a positive shift relative to highly polar clinical sulfonamides suggests improved cell penetration potential, making the compound a more versatile starting point for lead optimization.
- [1] PubChem. (2026). Compound Summary for CID 2768326, N-{2-[(2-thienylsulfonyl)amino]ethyl}acetamide. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2768326 View Source
- [2] DrugBank. (2023). Acetazolamide: DB00819. Retrieved from https://go.drugbank.com/drugs/DB00819 View Source
